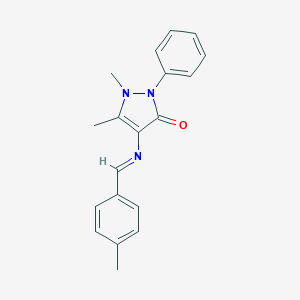
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a phenyl group, a methylbenzylidene group, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or acyl groups.
科学的研究の応用
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its potential use in drug development.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
類似化合物との比較
Similar Compounds
1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Lacks the methylbenzylidene group, resulting in different biological activities.
4-((4-methylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but may have variations in activity due to different substituents.
Uniqueness
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXEDWDLWNCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one interact with mild steel to inhibit corrosion?
A1: Research suggests that this compound acts as a mixed-type corrosion inhibitor for mild steel in a 0.5 M H2SO4 solution. [] This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The molecule adsorbs onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution and the metal. [] This adsorption process follows the Langmuir adsorption isotherm, indicating monolayer adsorption of the inhibitor molecules on the metal surface. []
Q2: What are the key structural features of this compound and how is its structure confirmed?
A2: this compound is a Schiff base compound. [] Its structure comprises a pyrazolone ring core with various substituents, including a phenyl group and a substituted benzylidene group linked via an imine bond. The "E" designation refers to the specific configuration of the double bond in the benzylidene moiety. This structure has been confirmed using a combination of techniques, including:
- Elemental analysis: Determining the elemental composition to verify its molecular formula. []
- Infrared Spectroscopy (IR): Identifying functional groups present in the molecule by their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR): Providing detailed information about the types and connectivity of atoms in the molecule. []
- Single Crystal X-ray Diffraction (SC-XRD): Revealing the three-dimensional arrangement of atoms within the molecule and confirming its structure with high precision. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B377183.png)
![4-chloro-N'-[1-(1H-indol-5-yl)ethylidene]benzohydrazide](/img/structure/B377184.png)
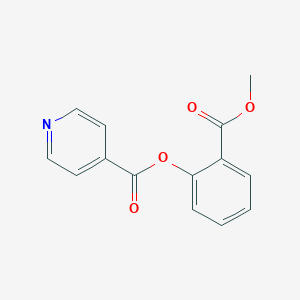
![5-Ethoxy-2-{[(4-phenyl-8-quinolinyl)imino]methyl}phenol](/img/structure/B377190.png)


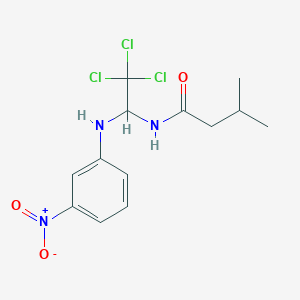
![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
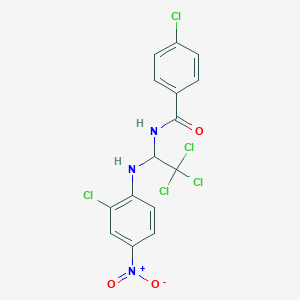
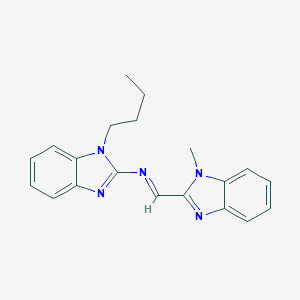
![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)
